2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine, also known as 1-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine, is an organic compound belonging to the pyrazole class. Pyrazoles are five-membered heterocyclic compounds featuring two adjacent nitrogen atoms. The compound is characterized by a butyl group attached to the nitrogen atom at position 1 of the pyrazole ring and an ethanamine group at position 4. Its molecular formula is with a molecular weight of 167.25 g/mol.
This compound can be sourced from various chemical suppliers, including BenchChem, which provides detailed information on its properties and applications. It is primarily classified as a research compound with potential applications in organic synthesis and biological studies.
The synthesis of 2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine typically involves several steps:
The molecular structure of 2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine can be represented using various chemical notation systems:
InChI=1S/C9H17N3/c1-3-4-5-12-7-9(6-11-12)8(2)10/h6-8H,3-5,10H2,1-2H3
CCCCN1C=C(C=N1)C(C)N
These notations provide insights into the connectivity and arrangement of atoms within the molecule, indicating the presence of both nitrogen atoms in the pyrazole ring and an amine functional group.
2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine can participate in various chemical reactions:
The mechanism of action for 2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine primarily involves its interactions with specific enzymes or receptors within biological systems. It may function as an enzyme inhibitor by binding to active sites, thereby preventing substrate interaction and subsequent catalytic activity. Additionally, it could modulate receptor functions or ion channel activities, influencing cellular signaling pathways.
The physical properties of 2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine include:
Chemical properties include its reactivity under various conditions, stability in different solvents, and potential interactions with other chemical species. It is soluble in polar solvents due to its amine functionality and may exhibit basic properties characteristic of amines .
2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine has several applications in scientific research:
CAS No.: 130447-37-9
CAS No.: 13463-39-3
CAS No.: 55598-56-6
CAS No.:
CAS No.: 85252-29-5